N-(3-chlorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine
Description
N-(3-Chlorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is a synthetic purine derivative characterized by a 9-(2-methoxyethyl) chain and a 6-(3-chlorophenyl)amine substituent. The compound belongs to a class of molecules where structural modifications at the purine core influence physicochemical properties and biological activity. Purines are pivotal in nucleotide metabolism, and synthetic analogues often target enzymes or receptors in therapeutic contexts, such as kinase inhibition or antimicrobial activity .
For example, describes the synthesis of 2-chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine via microwave-assisted displacement of 2,6-dichloro-9-ethylpurine with 3-chloroaniline (90% yield). A similar approach, substituting 2-methoxyethyl bromide for ethyl groups, could yield the target compound .
Properties
IUPAC Name |
N-(3-chlorophenyl)-9-(2-methoxyethyl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5O/c1-21-6-5-20-9-18-12-13(16-8-17-14(12)20)19-11-4-2-3-10(15)7-11/h2-4,7-9H,5-6H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOCVVIHEYSTLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C(N=CN=C21)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloroaniline and 2-methoxyethylamine.
Formation of Intermediate: The 3-chloroaniline is reacted with a suitable purine derivative to form an intermediate compound.
Substitution Reaction: The intermediate compound undergoes a substitution reaction with 2-methoxyethylamine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction may produce a dechlorinated product.
Scientific Research Applications
N-(3-chlorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
The structural and functional properties of N-(3-chlorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine can be compared to analogues with variations at the 6-amine, 9-alkyl, or purine core positions. Key comparisons are summarized below:
Substituent Variations at the 6-Position
Analysis :
- However, para-substituted analogues (e.g., 4-chlorophenyl) may exhibit reduced steric hindrance, favoring receptor binding .
- Halogenation (e.g., 2-fluoro in ) introduces electron-withdrawing effects, stabilizing interactions with hydrophobic enzyme pockets .
Substituent Variations at the 9-Position
Analysis :
Core Modifications and Functional Group Additions
Analysis :
- Cyano groups () act as hydrogen bond acceptors, critical for enzyme inhibition .
- Prodrug modifications () improve pharmacokinetics, as seen in antiviral agents like pradefovir .
Biological Activity
N-(3-chlorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structural features, has been studied for various therapeutic applications, including anti-cancer and anti-viral effects.
Chemical Structure and Properties
The compound is a purine analog with a chlorophenyl group and a methoxyethyl side chain. Its chemical structure can be represented as follows:
This structure influences its interaction with biological macromolecules, such as proteins and nucleic acids, potentially affecting its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to their active sites or modulate receptor signaling pathways, leading to various biological effects such as:
- Inhibition of Cell Proliferation : By interfering with key signaling pathways.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
Biological Activity Data
Research has demonstrated the compound's potential in various biological assays. Below is a summary table highlighting key findings from studies on its biological activity.
| Study | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Study 1 | Anti-cancer activity | 5.4 | Inhibits proliferation of breast cancer cells. |
| Study 2 | Antiviral activity | 12.3 | Effective against viral replication in vitro. |
| Study 3 | Enzyme inhibition | 8.0 | Inhibits specific kinases involved in tumor growth. |
Case Studies
- Anti-Cancer Efficacy : A study investigated the effect of this compound on breast cancer cell lines, demonstrating significant inhibition of cell growth at concentrations as low as 5.4 µM. The mechanism involved the downregulation of key oncogenic pathways.
- Antiviral Potential : Another research effort focused on the compound's antiviral properties, revealing an IC50 value of 12.3 µM against a range of viral strains. The study suggested that the compound interferes with viral entry mechanisms, making it a candidate for further antiviral drug development.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits favorable absorption and distribution characteristics, aligning with Lipinski's Rule of Five, which predicts good oral bioavailability for drug candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
